3-methoxy-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
3-methoxy-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C12H13NOS It consists of a methoxy group attached to the benzene ring, an aniline group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and thiophen-2-ylmethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The thiophen-2-ylmethanol is first converted to thiophen-2-ylmethyl chloride using thionyl chloride. This intermediate is then reacted with 3-methoxyaniline in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-methoxy-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(thiophen-3-ylmethyl)aniline
- 3-methoxy-N-(furan-2-ylmethyl)aniline
- 3-methoxy-N-(pyridin-2-ylmethyl)aniline
Uniqueness
3-methoxy-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different heterocyclic rings, such as furan or pyridine.
Properties
IUPAC Name |
3-methoxy-N-(thiophen-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDIXRVXDSXRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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